![molecular formula C22H23N3O4 B7710153 N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide](/img/structure/B7710153.png)
N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, decrease oxidative stress, and improve cognitive function. It has also been shown to have antitumor effects and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its high potency, low toxicity, and favorable pharmacokinetic properties. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. These include studying its potential use in the treatment of other diseases, optimizing its synthesis method for higher yield and purity, and developing new derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to exhibit anticonvulsant, anti-inflammatory, and anticancer properties. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-(2-chlorophenoxy)acetate, followed by cyclization with cyclopentanone and subsequent acetylation. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticonvulsant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-cyclopentyl-2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-17-12-10-15(11-13-17)21-24-22(29-25-21)18-8-4-5-9-19(18)28-14-20(26)23-16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAUNCUHFBGEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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